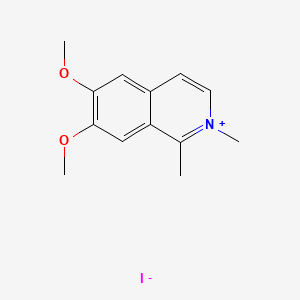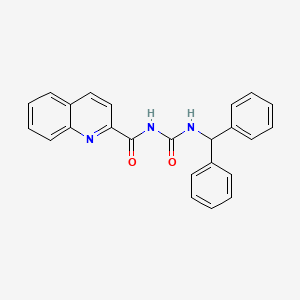
(1-Methylcyclopent-2-en-1-yl)methanol
Übersicht
Beschreibung
(1-Methylcyclopent-2-en-1-yl)methanol is an organic compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol It is characterized by a cyclopentene ring with a methyl group and a hydroxymethyl group attached to it
Vorbereitungsmethoden
The synthesis of (1-Methylcyclopent-2-en-1-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 1-methylcyclopent-2-en-1-one with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired alcohol . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial production methods may involve the catalytic hydrogenation of 1-methylcyclopent-2-en-1-one using a suitable catalyst such as palladium on carbon (Pd/C) under high-pressure hydrogen gas. This method is advantageous for large-scale production due to its efficiency and scalability.
Analyse Chemischer Reaktionen
(1-Methylcyclopent-2-en-1-yl)methanol undergoes various chemical reactions, including:
The major products formed from these reactions include 1-methylcyclopent-2-en-1-one, 1-methylcyclopentanol, and 1-methylcyclopent-2-en-1-yl chloride.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of (1-Methylcyclopent-2-en-1-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis and death . The compound’s hydroxyl group plays a crucial role in its reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
(1-Methylcyclopent-2-en-1-yl)methanol can be compared with other similar compounds such as:
1-Methylcyclopentanol: This compound lacks the double bond present in this compound, resulting in different chemical reactivity and applications.
1-Methylcyclopent-2-en-1-one: The ketone form of the compound, which is more reactive towards nucleophiles and can undergo different chemical transformations.
2-Cyclopentene-1-methanol: This compound has a similar structure but with the hydroxymethyl group attached to a different position on the cyclopentene ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(1-methylcyclopent-2-en-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-7(6-8)4-2-3-5-7/h2,4,8H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUJFFJPKSJOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546869 | |
| Record name | (1-Methylcyclopent-2-en-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61111-54-4 | |
| Record name | (1-Methylcyclopent-2-en-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3,4-dimethoxyphenyl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1658383.png)



![6-[(4-Phenylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1658391.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[(1-prop-2-ynylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1658392.png)
![N-[5-(4-chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B1658393.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-methyl-3-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1658395.png)

![[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B1658397.png)

![ethyl (2Z)-3-oxo-7-phenyl-5-thiophen-2-yl-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1658400.png)
![(3R)-3,7-Dihydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1658404.png)
